molecular formula C19H22ClN5O B2604880 N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415463-99-7

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No. B2604880
CAS RN: 2415463-99-7
M. Wt: 371.87
InChI Key: USGHVZAELAGKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival.

Mechanism of Action

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its therapeutic effects by inhibiting the MAPK pathway, specifically the extracellular signal-regulated kinase (ERK) pathway. The MAPK pathway is activated in response to various stimuli, such as growth factors and cytokines, and plays a critical role in cell growth, differentiation, and survival. The inhibition of the MAPK pathway by N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of vascular function. In cancer research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activation of the MAPK pathway. In cardiovascular research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to reduce the formation of atherosclerotic plaques and improve vascular function by inhibiting the activation of the MAPK pathway.

Advantages and Limitations for Lab Experiments

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which allows for accurate and reliable results. However, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the research and development of N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide. One potential direction is the exploration of its therapeutic potential in other diseases, such as neurological disorders and autoimmune diseases. Another potential direction is the development of more potent and selective inhibitors of the MAPK pathway, which could lead to more effective treatments for cancer, inflammation, and cardiovascular diseases. Finally, the combination of N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide with other therapies, such as chemotherapy and immunotherapy, could also be explored as a potential treatment option.

Synthesis Methods

The synthesis of N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide involves several steps, including the formation of the piperidine ring, the introduction of the chlorophenyl and pyrimidinyl groups, and the final coupling of the carboxamide group. The detailed synthesis pathway has been described in several research papers and patents.

Scientific Research Applications

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and cardiovascular diseases. In cancer research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In cardiovascular research, N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been shown to reduce the formation of atherosclerotic plaques and improve vascular function.

properties

IUPAC Name

N-(3-chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-14-2-1-3-15(12-14)23-19(26)24-10-7-17(8-11-24)25(16-4-5-16)18-6-9-21-13-22-18/h1-3,6,9,12-13,16-17H,4-5,7-8,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGHVZAELAGKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide

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